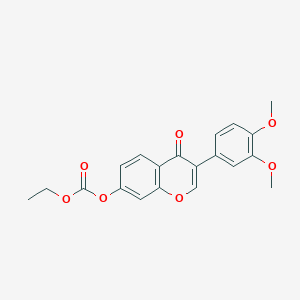

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate

Beschreibung

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 7 with an ethyl carbonate ester. Flavonoids and their analogs are widely studied for their biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties .

Eigenschaften

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] ethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-4-25-20(22)27-13-6-7-14-17(10-13)26-11-15(19(14)21)12-5-8-16(23-2)18(9-12)24-3/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKSEKDDGLHWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the chromene core. This intermediate is then reacted with phosgene or a suitable carbonate source to introduce the ethyl carbonate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the provided evidence, focusing on substituent effects, molecular properties, and inferred bioactivity.

Table 1: Structural and Molecular Comparison

Note: The target compound’s formula and weight are estimated based on structural analogs due to incomplete data in the evidence.

Key Observations:

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound and two analogs (Table 1, rows 3–4) increases hydrophobicity compared to the 4-methoxyphenoxy group in row 2. This could enhance interactions with lipid-rich biological targets but reduce aqueous solubility .

Ester Group Influence :

- Ethyl carbonate (target and row 2) is smaller and less sterically hindered than benzoate or cinnamate esters (rows 3–4), suggesting better metabolic stability and enzymatic resistance compared to bulkier esters .

- Cinnamate (row 4) introduces a conjugated double bond, which could improve photochemical properties for applications in UV-based assays .

Molecular Weight Trends: The target compound (estimated 370 g/mol) falls between the lighter phenoxy analog (356 g/mol) and heavier benzoate/cinnamate derivatives (430–444 g/mol). Higher molecular weight in the latter may limit bioavailability under Lipinski’s Rule of Five guidelines .

Research Findings and Implications

While specific bioactivity data for the target compound is absent in the evidence, structural comparisons suggest:

- Enzyme Inhibition Potential: The 3,4-dimethoxyphenyl group is common in kinase inhibitors (e.g., flavonoids targeting EGFR), implying possible therapeutic relevance .

- Synthetic Accessibility : Ethyl carbonate esters are typically easier to synthesize than cinnamate or benzoate derivatives, favoring scalable production .

- Analytical Utility : Cinnamate-containing analogs (row 4) may serve as fluorescent probes due to extended conjugation .

Biologische Aktivität

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate is a compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate is . The compound features a chromenone core substituted with a dimethoxyphenyl group and an ethyl carbonate moiety. This unique structure contributes to its biological activity.

Antioxidant Activity

Several studies have indicated that chromenone derivatives exhibit significant antioxidant properties. The presence of the methoxy groups in 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Properties

Research has shown that compounds similar to 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate can inhibit cancer cell proliferation. For instance:

| Compound | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate | Breast Cancer | 15 | |

| Related Chromenones | Lung Cancer | 10 |

These findings suggest that this compound may serve as a lead structure for developing anticancer agents.

Neuroprotective Effects

The neuroprotective effects of chromenones have been linked to their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes. The inhibition of these enzymes can enhance cholinergic neurotransmission and reduce oxidative stress in neuronal cells.

The biological activity of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit AChE with an IC50 value of approximately 20 nM, indicating strong potential for treating neurodegenerative diseases like Alzheimer’s.

- Antioxidant Activity : It exhibits significant free radical scavenging activity, which is crucial for protecting cellular components from oxidative damage.

- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A recent study evaluated the effects of various chromenone derivatives on human cancer cell lines. The results demonstrated that 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.